molecular formula C10H9NO2S B093442 1-(Phenylsulfonyl)pyrrole CAS No. 16851-82-4

1-(Phenylsulfonyl)pyrrole

Cat. No. B093442
CAS RN: 16851-82-4
M. Wt: 207.25 g/mol
InChI Key: PPPXRIUHKCOOMU-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrole is a chemical compound that is part of a broader class of pyrrole derivatives. These compounds are characterized by a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom, and a phenylsulfonyl group attached to it. The interest in such compounds arises from their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 1-(phenylsulfonyl)pyrrole derivatives can be achieved through various methods. One approach involves the reaction of arylsulfonyl chlorides with substituted pyrroles . Another method includes the use of 1-sulfonyl-1,2,3-triazoles generated from terminal alkynes, which can then be transformed into substituted pyrroles . Additionally, the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid through directed lithiation of 1-(phenylsulfonyl)pyrrole has been reported, which can be coupled with aryl bromides and iodides under Suzuki conditions to afford 2-aryl-1-(phenylsulfonyl)pyrroles10.

Molecular Structure Analysis

The molecular structure of 1-(phenylsulfonyl)pyrrole is characterized by the presence of a pyrrole ring and a phenylsulfonyl group. The pyrrole ring is a planar, aromatic ring with electron-rich characteristics due to the nitrogen atom. The phenylsulfonyl group is an electron-withdrawing group that can influence the reactivity and electronic properties of the pyrrole ring. The exact molecular structure and substitution pattern can significantly affect the compound's chemical behavior and potential applications.

Chemical Reactions Analysis

1-(Phenylsulfonyl)pyrrole and its derivatives participate in various chemical reactions. For instance, they can undergo sulfonation using chlorosulfonic acid in acetonitrile to produce sulfonyl chlorides, which can be converted to sulfonamide derivatives . They can also be involved in cycloaddition reactions, such as the Diels-Alder reaction, to afford tetrahydroindole derivatives9. Furthermore, the presence of the phenylsulfonyl group can serve as a protecting group for the pyrrole nitrogen atom, which can be removed under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(phenylsulfonyl)pyrrole derivatives are influenced by the substituents on the pyrrole ring and the phenylsulfonyl group. These compounds generally exhibit good stability and can be manipulated under various reaction conditions. The electron-withdrawing nature of the phenylsulfonyl group can affect the acidity of the pyrrole hydrogen and the nucleophilicity of the nitrogen atom. The solubility, melting point, and other physical properties can vary depending on the specific substituents and their positions on the pyrrole ring.

Scientific Research Applications

Application in Perovskite Solar Cells

  • Specific Scientific Field : Energy & Green Tech, specifically in the development of Perovskite Solar Cells (PSCs) .
  • Summary of the Application : 1-(Phenylsulfonyl)pyrrole (PSP) has been used in the fabrication of homogenized perovskite films for solar cells . The process involves inhibiting phase segregation caused by internal cation inhomogeneity to increase conversion efficiency .
  • Methods of Application or Experimental Procedures : The method involves treating perovskite films with PSP. This treatment results in a more homogeneous phase distribution, as evidenced by Time-of-flight secondary ion mass spectroscopy (ToF-SIMS) and depth-dependent XPS measurements .
  • Results or Outcomes : The application of PSP in the fabrication process of perovskite films has led to an increase in conversion efficiency to 26.1%, thus tying the existing record . This is a significant achievement in the field of solar energy, as it addresses the core issues of higher conversion efficiency and stability of solar cells .

Synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic Acid

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid .
  • Methods of Application or Experimental Procedures : The synthesis involves lithiation of 1-(phenylsulfonyl)pyrrole .
  • Results or Outcomes : The outcome of this process is the production of 1-(phenylsulfonyl)pyrrole-2-boronic acid .

Synthesis of Sulfonamide Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in the synthesis of sulfonamide derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives with nitrogen nucleophiles .
  • Results or Outcomes : The outcome of this process is the production of sulfonamide derivatives .

Substitution Reactions of 1-(Phenylsulfonyl)pyrrole

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in substitution reactions . The 1-(phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses .
  • Methods of Application or Experimental Procedures : The method involves the reaction of 1-(phenylsulfonyl)pyrrole with different reagents . For example, Friedel-Crafts tert-butylation gives 3-tert-butyl-1-(phenylsulfonyl)pyrrole .
  • Results or Outcomes : The outcome of this process is the production of various substituted pyrroles .

Synthesis of 3-Acylpyrroles

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-(Phenylsulfonyl)pyrrole is used in the synthesis of 3-acylpyrroles .
  • Methods of Application or Experimental Procedures : The synthesis involves the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole .
  • Results or Outcomes : The outcome of this process is the production of 3-acylpyrroles .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXRIUHKCOOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168575
Record name N-Benzenesulphonylpyrrole
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(Phenylsulfonyl)pyrrole

CAS RN

16851-82-4
Record name 1-(Phenylsulfonyl)-1H-pyrrole
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 2.4 g, 60 mmol) in DMF (100 ml) was added dropwise at an ice bath temperature a solution of pyrrole (3.35 g, 50 mmol) in DMF (5 ml). The mixture was stirred for 30 minutes at room temperature and cooled again. To the mixture was added dropwise a soluton of benzenesulfonylchloride (9.7 g, 5.5 mmol) in DMF (3 ml). The mixture was stirred for 30 minutes at room temperature and poured into ice-water, and extracted with ethylacetate. The extract was washed with water and dried. The solvent was evaporated. The obtained crystal was washed with hexane to give 1-benzenesulfonylpyrrole (8.4 g). Yield: 81%.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 1.056 g of prewashed sodium hydride in 50 ml of dimethylformamide at 0° C. was added dropwise a solution of 1.34 g of pyrrole in 50 ml of dimethylformamide. The mixture was stirred for 30 minutes, then a solution of 3.89 g of benzenesulfonyl chloride in dimethylformamide was added. This mixture was stirred at room temperature for 18 hours, then slowly quenched with water and extracted several times with ether. The extracts were combined, washed with water, dried and evaporated, giving 2.9 g of 1-(phenylsulfonyl)-1H-pyrrole.
Quantity
1.056 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.89 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1H-pyrrole (5 g, 74.5 mmol) in DMF (50 mL) was added NaH (4.5 g, 110 mmol) portionwise at 0° C., and the mixture was stirred at this temperature for 1 hour. Benzenesulfonyl chloride (19.4 g, 110 mmol) was added, and the mixture was stirred at room temperature overnight, followed by a standard aqueous/EtOAc workup and purified by column chromatography (PE:EtOAc=100:1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a well-agitated suspension of sodium hydroxide (4.46 g, 111 mmol) in methylene chloride (26 mL) at 0° C. is added pyrrole (2.5 g, 0.37 mmol), and the reaction mixture is stirred for 10 min, following which a solution of benzenesulfonyl chloride (7.86 g, 0.44 mmol) in methylene chloride (5.15 mL) is slowly added, allowed to warm to room temperature and stirred overnight. The reaction is quenched by pouring into water (100 mL). The organic layer is separated, and the aqueous layer is extracted with methylene chloride three times. The combined organic extracts are water, dried with sodium sulfate, and concentrated in vacuo. Purification by silica gel chromatography (10% ethyl acetate-hexane) provides 4.6 g (60%) of the title compound as a white solid. 1H NMR (CDCl3): δ 7.80 (m, 2H), 7.50 (m, 3H), 7.25 (m, 2H), 6.30 (m, 2H).
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three
Quantity
5.15 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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